



Application Notes and Protocols for the Deprotonation and Derivatization of 2-Acetylpyridine

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Compound of Interest		
Compound Name:	2-Acetylpyridine	
Cat. No.:	B122185	Get Quote

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Abstract

This document provides detailed application notes and experimental protocols for the deprotonation of **2-acetylpyridine** to form a nucleophilic enolate, and its subsequent derivatization. This intermediate is a versatile building block for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. Protocols for deprotonation using common bases such as sodium hydride (NaH) and lithium diisopropylamide (LDA) are presented, along with methods for derivatization through alkylation and aldol condensation. Quantitative data, including reaction yields and spectroscopic characterization, are summarized for ease of reference.

Introduction

2-Acetylpyridine is a readily available starting material in organic synthesis. The methyl group adjacent to the carbonyl is susceptible to deprotonation by a strong base, forming a resonance-stabilized enolate. This enolate is a potent nucleophile that can react with a range of electrophiles, allowing for the introduction of diverse functional groups at the alpha-position. The acidity of these α -protons is notable, with a reported pKa of approximately 14.99, making them more acidic than typical ketone α -protons (pKa ~19-21).[1][2] This enhanced acidity facilitates deprotonation with moderately strong bases.





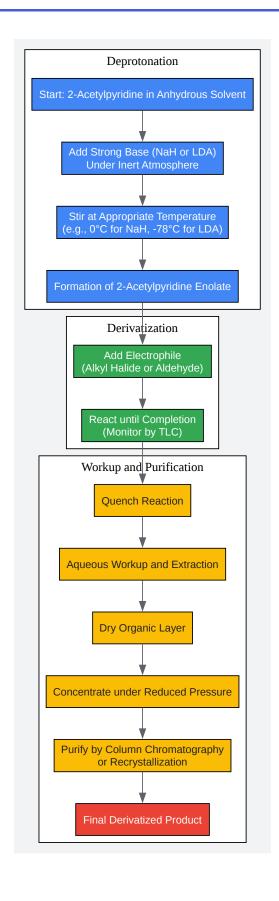


The derivatization of **2-acetylpyridine** is a key strategy in the development of novel compounds. For instance, the synthesis of chalcone derivatives through aldol condensation has been explored for their potential biological activities.[3] Furthermore, alkylation of the enolate provides a route to more complex substituted pyridines.[4] Careful selection of the base and reaction conditions is crucial to achieve high yields and minimize side reactions. While strong hydroxide bases can effect deprotonation, they may also lead to undesired side products such as ethers.[4] Therefore, non-nucleophilic bases like sodium hydride and LDA are often preferred.

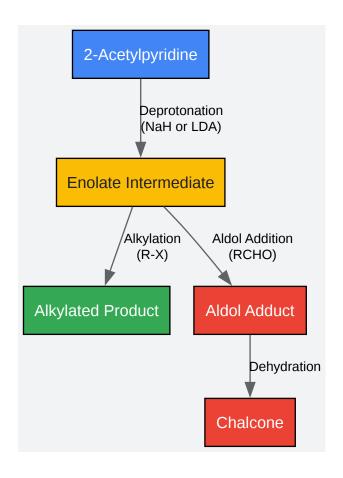
Chemical Structures and Reaction Scheme

The overall process involves the deprotonation of **2-acetylpyridine** to form an enolate, which is then quenched with an electrophile.









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